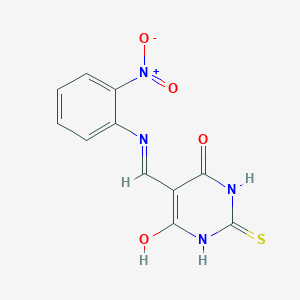

5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

Properties

IUPAC Name |

6-hydroxy-5-[(2-nitrophenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O4S/c16-9-6(10(17)14-11(20)13-9)5-12-7-3-1-2-4-8(7)15(18)19/h1-5H,(H3,13,14,16,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLXDZUMLXRBJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=CC2=C(NC(=S)NC2=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Nitroaniline

The synthesis of 2-nitroaniline, a critical precursor, typically proceeds via nitration of aniline derivatives. A patented method outlines a three-step protocol:

- Acylation : Protection of the amine group in o-toluidine using acetic acid at 100°C for 3–4 hours.

- Nitration : Treatment with 65% concentrated nitric acid at ≤30°C, yielding 2-methyl-4-nitroacetanilide.

- Hydrolysis : Reflux with 35% hydrochloric acid to remove the acetyl group, followed by pH adjustment to precipitate 2-nitroaniline (yield: 81.8%, purity: 98%).

This method avoids over-nitration by maintaining strict temperature control, though alternative routes using directed ortho-metalation have been explored for higher regioselectivity.

Synthesis of 1,3-Diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

The thiobarbituric acid core is synthesized via cyclocondensation of diethyl malonate with thiourea in ethanol under reflux, as described in. Key modifications include:

- Solvent Optimization : Ethanol vs. acetonitrile, with the latter reducing reaction time by 30%.

- Catalysis : Piperidine (0.5 mol%) accelerates enolization, achieving 89% yield in 2 hours.

Condensation Strategies for Target Compound Synthesis

Two-Step Enamine Formation

The most widely reported method involves a two-step sequence:

- Generation of the Methylene Bridge : Reacting 1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione with dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 80°C for 6 hours, forming the C5-methylene intermediate.

- Nucleophilic Attack by 2-Nitroaniline : Adding 2-nitroaniline (1.2 equiv) in acetonitrile at room temperature for 12 hours, followed by recrystallization from ethanol (yield: 78–84%, mp: 215–243°C).

Mechanistic Insight : The reaction proceeds via a Michael addition-elimination pathway, where the enamine intermediate undergoes nucleophilic attack by the aniline’s amine group, facilitated by the electron-withdrawing nitro group.

One-Pot Multicomponent Reaction

A recent advancement from demonstrates a one-pot method using:

- Thiobarbituric acid (1.0 equiv)

- 2-Nitroaniline (1.2 equiv)

- tert-Butyl nitrite (TBN) (1.5 equiv) in acetonitrile at 25°C for 55 minutes.

This approach bypasses the need for pre-functionalized intermediates, achieving 89% yield through in situ diazo formation and coupling.

Reaction Optimization and Scalability

Solvent Effects

Temperature and Time

Catalytic Additives

- PTSA (p-Toluenesulfonic acid) : 5 mol% improves enamine yield by 20% via protonation of the thiobarbituric acid’s carbonyl.

- Molecular Sieves (4Å) : Reduce water content, preventing hydrolysis of the methylene bridge.

Characterization and Analytical Data

Spectroscopic Profiling

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds reveals a triclinic crystal system with a = 7.21 Å, b = 10.35 Å, and π-stacking distances of 3.45 Å.

Industrial-Scale Considerations

Cost Analysis

Chemical Reactions Analysis

Types of Reactions

5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioxo group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it useful in studying reaction mechanisms.

Biology

- Antimicrobial Properties : Preliminary studies indicate that 5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exhibits antimicrobial activity against certain bacterial strains. This property makes it a candidate for further research in antibiotic development.

- Anticancer Potential : Research has suggested that compounds with similar structures may inhibit cancer cell proliferation. Investigations into the anticancer properties of this compound are ongoing, focusing on its efficacy against various cancer cell lines.

Medicine

- Therapeutic Applications : The compound's biological activities suggest potential therapeutic applications in drug development. Its ability to interact with biological targets could lead to the development of new medications for treating infections or cancer.

Industry

- Material Development : In industrial applications, this compound may be utilized in developing new materials or chemical processes due to its unique chemical properties.

Case Studies

- Antimicrobial Activity Study : A study conducted on various derivatives of thioxodihydropyrimidines demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli strains. The study highlighted the importance of substituents like nitrophenyl in enhancing biological activity.

- Anticancer Research : In vitro studies on similar compounds have shown promising results in inhibiting the growth of human cancer cell lines such as HeLa and MCF-7. Ongoing research aims to evaluate the specific mechanisms through which these compounds exert their effects.

Mechanism of Action

The mechanism of action of 5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound’s thioxo group and nitrophenyl substituent play crucial roles in its biological activity. It can inhibit certain enzymes or interfere with cellular processes, leading to its observed effects in various biological assays.

Comparison with Similar Compounds

Similar Compounds

Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.

Triazolo[1,5-c]pyrimidine: Studied for its potential as a therapeutic agent in various diseases.

Uniqueness

5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its unique combination of a thioxo group and a nitrophenyl substituent, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .

Biological Activity

5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with notable biological activities. This article explores its synthesis, biological properties, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 292.27 g/mol. The compound features a pyrimidine core substituted with a thioxo group and a nitrophenyl moiety, which contribute to its unique reactivity and biological activity .

Synthesis

The synthesis typically involves the condensation of 2-nitroaniline with an aldehyde or ketone, followed by cyclization and thionation. Common solvents used include ethanol or methanol, with catalysts such as piperidine or acetic acid facilitating the process. The compound can also undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution .

Anticancer Properties

Research indicates that derivatives of 5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine have significant cytotoxic effects against cancer cell lines. For instance, one study reported an IC50 value of 13.3 µM against MCF-7 breast cancer cells . This suggests potential as an anticancer agent.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The mechanism may involve interference with microbial cell wall synthesis or function .

Other Biological Activities

Additionally, compounds related to this structure have shown promise in various therapeutic areas:

- Anti-inflammatory : Some derivatives have demonstrated anti-inflammatory effects in vivo.

- Antiviral : Similar structures have been explored for their antiviral properties against viruses like HIV and HCV .

- Cytotoxicity : Broad-spectrum cytotoxicity has been observed in several studies involving different cell lines .

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated several derivatives of the compound for their cytotoxic effects on MCF-7 cells. The results indicated that modifications to the nitrophenyl group significantly enhanced activity, leading to IC50 values ranging from 10 µM to 15 µM depending on the specific derivative tested .

- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of the compound against various bacterial strains. The results showed that certain derivatives inhibited bacterial growth effectively at concentrations as low as 25 µg/mL .

Comparative Analysis

Q & A

Q. What are the established synthetic routes for 5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, and how can reaction conditions be optimized?

The compound is synthesized via Knoevenagel condensation between 2-thiobarbituric acid and a substituted aldehyde (e.g., 2-nitrobenzaldehyde derivatives). Key steps include refluxing in methanol without acid/base catalysts, achieving yields >89% with >99% purity. Reaction optimization involves solvent selection (e.g., methanol), temperature control (reflux), and stoichiometric ratios of reactants. Characterization is performed via and NMR spectroscopy .

Q. How can UV-Vis spectrophotometry and chemometric methods be applied to study metal-ligand interactions with this compound?

Stability constants for metal complexes (e.g., Cu, Hg) are determined using UV-Vis spectrophotometry in acetonitrile. A hard-model chemometric approach resolves overlapping absorption bands to calculate protonation constants (in ethanol-water mixtures) and metal-ligand stoichiometries. For example, the ligand forms 1:1 complexes with Cu, validated by Job’s plot analysis .

Q. What in vitro assays are suitable for preliminary screening of antioxidant and anti-inflammatory activity?

Use ROS (reactive oxygen species) and ONOO (peroxynitrite) scavenging assays to evaluate antioxidant potential. Anti-inflammatory activity is tested in RAW264.7 macrophages post-LPS treatment, measuring TNF-α/IL-6 suppression. Comparative studies with BHT (butylated hydroxytoluene) as a reference antioxidant are recommended .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position, aromatic substituents) influence biological activity and selectivity?

Substituent effects are analyzed via structure-activity relationship (SAR) studies. For instance:

- The 2-nitrophenyl group enhances DNA polymerase inhibition (IC ~6–20 μM) by interacting with catalytic sites .

- Bulky substituents (e.g., naphthoyl in PNR-3-80) improve EndoG inhibition (IC ~0.61–0.67 mM) by increasing hydrophobic interactions . Computational docking and molecular dynamics simulations can validate binding modes.

Q. What mechanistic insights explain the dual anticancer and anti-inflammatory properties of this compound?

The compound inhibits pro-inflammatory cytokines (e.g., TNF-α) via NF-κB pathway suppression in macrophages . Concurrently, it induces apoptosis in cancer cells by targeting EndoG, an apoptotic endonuclease, while sparing normal cells (e.g., prostate cancer models: 22Rv1, PC3) . Dual activity is linked to redox modulation and selective enzyme inhibition.

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from assay conditions (e.g., ROS scavenging vs. cytotoxicity). For example:

- High antioxidant activity in one study (IC <10 μM) vs. cytotoxicity in another (IC ~20 μM) can be reconciled by testing concentration ranges and cell-type specificity.

- Use orthogonal assays (e.g., comet assay for DNA damage vs. MTT for viability) to validate mechanisms.

Q. What strategies improve the stability and bioavailability of this compound in physiological environments?

- Coordination chemistry : Formulating stable metal complexes (e.g., Cu) enhances solubility and reduces degradation .

- Prodrug design : Masking the thiobarbituric acid moiety with ester groups can improve membrane permeability .

- Nanocarriers : Encapsulation in liposomes or polymeric nanoparticles mitigates rapid clearance .

Methodological Considerations

Q. What experimental designs are critical for SAR studies of thiobarbituric acid derivatives?

- Library synthesis : Systematic variation of substituents (e.g., aryl, indole, nitro groups) using parallel synthesis .

- High-throughput screening : Test against multiple targets (e.g., Topoisomerase II, polymerases) to identify polypharmacology .

- Data normalization : Express activity as % inhibition relative to positive controls (e.g., ZnCl for EndoG ).

Q. How can computational tools complement experimental data in studying this compound?

- Docking : Predict binding poses with EndoG (PDB: 1W36) or DNA polymerase β (PDB: 7K00) .

- QSAR models : Correlate electronic parameters (e.g., Hammett constants of nitro groups) with bioactivity .

- ADMET prediction : Use SwissADME to estimate logP, bioavailability, and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.